Methyl azepane-4-carboxylate
Description
Overview of Azepane Ring Systems in Organic Chemistry
Azepanes are saturated seven-membered heterocyclic compounds containing a single nitrogen atom within the ring. researchgate.net This structural motif is of considerable importance in organic and medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.govnih.gov The azepane ring is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes azepane derivatives attractive candidates for drug discovery programs targeting a diverse range of diseases. nih.gov
The synthesis of azepane rings can be challenging due to the thermodynamic instability associated with the formation of medium-sized rings. However, various synthetic strategies have been developed to overcome this hurdle, including ring-closing metathesis, Beckmann rearrangement of piperidones, and dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.uk These methods allow for the construction of a wide variety of substituted azepanes, providing chemists with a toolbox to create structurally diverse molecules.
Historical Development of Azepane-Based Chemical Research
The exploration of azepane chemistry has a history that extends back to the early 20th century. However, significant progress in the synthesis and application of these compounds was predominantly made in the latter half of the century. Early research was often hampered by the difficulties in synthesizing seven-membered nitrogen heterocycles.
A turning point in azepane research came with the discovery of the therapeutic potential of compounds containing this ring system. Over the years, numerous azepane-based drugs have been developed and approved for clinical use, treating a variety of conditions. nih.govwikipedia.org This success spurred further investigation into the synthesis of novel azepane derivatives and a deeper understanding of their structure-activity relationships (SAR). nih.gov Reviews of the literature from the last few decades highlight the continuous evolution of synthetic methodologies and the expanding scope of biological applications for azepine and azepane derivatives. benthamdirect.com
Current Research Landscape and the Importance of Methyl Azepane-4-carboxylate
The current research landscape for azepane-based compounds is vibrant and multifaceted, with significant efforts focused on the discovery of new therapeutic agents. nih.gov Azepane derivatives are being investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system applications. nih.govnih.gov
Within this landscape, this compound and its hydrochloride salt have emerged as key intermediates. chemicalbook.com Its structure provides a valuable scaffold that can be readily modified to generate libraries of new compounds for biological screening. For instance, the hydrochloride form is utilized as a building block in the synthesis of protein degraders. vulcanchem.com The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the secondary amine in the ring can be functionalized through various reactions, allowing for the introduction of diverse substituents.
Recent research has demonstrated the utility of this compound derivatives in the synthesis of complex molecules. For example, it has been used to prepare methyl 1-(2-chloro-5-(3-methoxypropyl)pyridin-3-yl)azepane-4-carboxylate, a more complex substituted azepane. chemicalbook.com The chiral versions of this compound are particularly valuable in medicinal chemistry, where stereochemistry plays a critical role in determining a drug's efficacy and interaction with biological targets. vulcanchem.comevitachem.com The continued exploration of this compound and its derivatives is expected to lead to the development of new and improved therapeutic agents. solubilityofthings.com
Chemical Properties and Synthesis of this compound
| Property | Value |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1211596-98-3 |
Data sourced from Molbase. molbase.com
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the multi-step synthesis starting from readily available precursors. For instance, a related compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, was synthesized in five steps from 2,4-dimethylaniline. thieme-connect.com General strategies for azepane synthesis often involve ring expansion reactions of smaller cyclic systems or cyclization of linear precursors. researchgate.netresearchgate.net
A closely related and commercially available compound is this compound hydrochloride.
| Property | Value |
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.68 g/mol |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 1383132-15-7 |
| Purity | ≥97% |
Data sourced from AChemBlock and Vulcanchem. vulcanchem.comachemblock.com
Structure
3D Structure
Properties
IUPAC Name |
methyl azepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUJOACQSXTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl Azepane 4 Carboxylate and Analogues
Ring-Forming Strategies for Azepane Scaffolds
The construction of the seven-membered azepane ring presents a synthetic challenge due to unfavorable entropic factors associated with the formation of medium-sized rings. However, several effective strategies have been developed to overcome these hurdles, including cyclization, rearrangement, and cycloaddition reactions.
Cyclization Approaches for Azepane Ring Formation, including Ring-Closing Metathesis
Intramolecular cyclization is a direct approach to the azepane core. A prominent modern technique in this category is Ring-Closing Metathesis (RCM), which has proven to be a powerful tool for the formation of various unsaturated rings, including those of medium size. organic-chemistry.org The reaction typically involves an acyclic diene precursor that undergoes cyclization in the presence of a metal catalyst, most commonly a ruthenium-based complex, to form a cycloalkene with the concomitant release of a small volatile alkene like ethylene. organic-chemistry.org For the synthesis of azepane-4-carboxylate analogues, a suitably substituted diallylamine derivative can be employed as the RCM precursor. Subsequent reduction of the resulting unsaturated cyclic product would yield the saturated azepane ring.
The efficiency of RCM can be influenced by the choice of catalyst, solvent, and temperature. For instance, Grubbs' first and second-generation catalysts are widely used for their functional group tolerance and high activity.
| Catalyst | Substrate Type | Key Features | Reference |
| Grubbs' I | Dienes | High functional group tolerance | rsc.org |
| Grubbs' II | Electron-rich and electron-poor dienes | Higher activity than Grubbs' I | rsc.org |
| Hoveyda-Grubbs | Dienes | Catalyst can be recycled | rsc.org |
Rearrangement Reactions from Smaller Heterocycles
Ring expansion reactions of smaller, more readily available heterocyclic systems provide an alternative and often stereocontrolled route to the azepane nucleus. A notable example is the rearrangement of piperidine derivatives. Diastereomerically pure azepane derivatives can be prepared with excellent yield and high stereoselectivity through the ring expansion of piperidines. rsc.org This strategy can be particularly useful for introducing substituents at specific positions of the azepane ring with good stereochemical control.
Another relevant rearrangement is the Beckmann rearrangement of a cyclohexanone oxime, which can be elaborated to provide a caprolactam, a common precursor to azepanes. While not a direct route to the 4-carboxy-substituted target, this method is fundamental in the broader context of azepane synthesis.
Nitrene Insertion and Related Cycloaddition Reactions
Nitrene insertion into C-H bonds or cycloaddition reactions with suitable precursors offer another avenue for azepane synthesis. A modern approach involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netmasterorganicchemistry.comacs.org This process, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered ring system through the in-situ generation of a singlet nitrene. researchgate.netmasterorganicchemistry.comacs.org Subsequent hydrogenolysis of the resulting unsaturated azepine affords the saturated azepane. researchgate.netmasterorganicchemistry.com This method is advantageous as it starts from simple and readily available nitroarenes and allows for the synthesis of polysubstituted azepanes. researchgate.netmasterorganicchemistry.comacs.org
Silver-catalyzed nitrene transfer reactions have also been developed for the synthesis of azepines, which can then be reduced to the corresponding azepanes. cerritos.edu These methods offer mild reaction conditions and can tolerate a variety of functional groups.
| Method | Precursor | Key Features | Reference |
| Photochemical Ring Expansion | Nitroarenes | Blue light mediated, room temperature | researchgate.netmasterorganicchemistry.comacs.org |
| Silver-Catalyzed Nitrene Transfer | Carbamimidate nitrene precursors | Mild and efficient | cerritos.edu |
Functional Group Introduction and Modification on the Azepane Core
Once the azepane scaffold is constructed, further functionalization is often necessary to achieve the desired target molecule. This section focuses on the formation of the methyl carboxylate group at the 4-position and the modification of the azepane nitrogen.
Carboxylate Ester Formation and Transformations, including Esterification
The methyl ester group in methyl azepane-4-carboxylate is typically introduced by the esterification of the corresponding carboxylic acid, azepane-4-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comchemistrysteps.com
| Reagent | Catalyst | Conditions | Key Features | Reference |
| Methanol (B129727) | H₂SO₄ or HCl | Reflux | Use of excess methanol to drive equilibrium | masterorganicchemistry.commasterorganicchemistry.com |
| Thionyl chloride, then Methanol | None for the second step | Two-step process | Formation of an intermediate acyl chloride | |
| Trimethylsilyldiazomethane | None | Mild conditions | Rapid reaction with carboxylic acids |
Alkylation and Acylation of the Azepane Nitrogen
The secondary amine of the azepane ring in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions. These modifications are crucial for the synthesis of a wide range of analogues with diverse biological activities.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. chemistrysteps.com The choice of base and solvent can influence the reaction rate and yield.
N-Acylation is the process of introducing an acyl group to the nitrogen atom, forming an amide. This is typically accomplished by reacting the azepane derivative with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. N-acylation can serve to protect the nitrogen during subsequent synthetic steps or to introduce specific functionalities that may be important for biological activity. nih.gov
| Transformation | Reagent | Base | General Conditions | Reference |
| N-Alkylation | Alkyl halide | K₂CO₃, Et₃N | Aprotic solvent (e.g., DMF, CH₃CN) | chemistrysteps.com |
| N-Acylation | Acyl chloride | Pyridine, Et₃N | Aprotic solvent (e.g., CH₂Cl₂, THF) | |
| N-Acylation | Acid anhydride | Pyridine, DMAP | Aprotic solvent (e.g., CH₂Cl₂, THF) | nih.govorganic-chemistry.org |
Stereoselective Introduction of Chiral Centers
The creation of specific stereoisomers of this compound analogues is critical for their pharmacological activity. Several strategies have been developed for the stereoselective introduction of chiral centers into the azepane ring.
One prominent approach involves the use of a chiral pool , where enantiomerically pure starting materials, such as amino acids, are used to construct the azepane ring system. This strategy ensures that the chirality of the starting material is transferred to the final product. For instance, starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents have been synthesized, where the key step in the formation of the seven-membered ring was an intramolecular coupling of amino acids.
Asymmetric catalysis offers another powerful tool for establishing stereocenters. This includes the use of chiral catalysts to control the stereochemical outcome of a reaction that forms the azepane ring or introduces a functional group. For example, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed. nih.govchemistryviews.org The key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the C2 and C5 substituents. nih.govchemistryviews.org
Furthermore, stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines , leading to diastereomerically pure products in excellent yields. researchgate.net The stereochemistry of the resulting azepane is dictated by the stereochemistry of the starting piperidine.
An osmium-catalyzed tethered aminohydroxylation reaction provides a novel stereoselective synthetic route to heavily hydroxylated azepane iminosugars. dntb.gov.uaresearchgate.netacs.org This method allows for the formation of a new C–N bond with complete regio- and stereocontrol. dntb.gov.uaresearchgate.netacs.org Subsequent intramolecular reductive amination yields the desired azepane. dntb.gov.uaresearchgate.netacs.org
The following table summarizes selected stereoselective methods for the synthesis of chiral azepane analogues.
| Starting Material/Method | Key Step | Stereochemical Control | Resulting Azepane Analogue |
| Enantiomerically pure amino acids | Intramolecular EDC coupling | Chiral pool | 1,2,4-trisubstituted 1,4-diazepanes |
| Known hydroxy-ketone | Oxidative cleavage of aza-bicyclo[3.2.2]nonene | Asymmetric synthesis | (2S,5S)-5-substituted-azepane-2-carboxylate derivatives nih.govchemistryviews.org |
| Piperidine derivatives | Ring expansion | Substrate-controlled | Diastereomerically pure azepane derivatives researchgate.net |
| D-mannose-derived aldehyde | Osmium-catalyzed tethered aminohydroxylation | Reagent-controlled | Pentahydroxyazepane iminosugars dntb.gov.uaresearchgate.netacs.org |
Catalytic Approaches in Azepane Synthesis
Catalytic methods are highly desirable for the synthesis of azepanes due to their efficiency and potential for atom economy. Both transition metal-catalyzed and organocatalytic approaches have been successfully employed.
Transition metals have proven to be versatile catalysts for the construction and functionalization of the azepane ring.
Copper(I)-Catalyzed Synthesis: An efficient method for the preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed using a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. nih.gov This reaction proceeds smoothly in the presence of a cationic Cu(I) complex, such as Cu(MeCN)₄PF₆. nih.gov
Iron(II)-Catalyzed Synthesis: While specific examples for Fe(II)-catalyzed synthesis of this compound are not extensively detailed in the provided context, the use of sustainable iron catalysts is a growing area of interest in organic synthesis. Iron salts are attractive due to their low cost and low toxicity.
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have been effectively used in the synthesis of azepane derivatives. For instance, ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by palladium-catalyzed hydrogenation and reductive amination, has been used to prepare annulated azepane scaffolds. chemistryviews.orgresearchgate.netchemistryviews.org Additionally, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to uniquely enable the synthesis of diazepanes through a diol-diamine coupling reaction. researchgate.net Ruthenium-catalyzed, site-selective sp² C-H activation/cross-coupling of cyclic enamides with boronic acids also provides a route to α-aryl and alkenyl azepane derivatives. nih.gov
The following table provides an overview of selected transition metal-catalyzed reactions for the synthesis of azepane analogues.
| Catalyst System | Reaction Type | Substrates | Product |
| Cu(I) | Tandem Amination/Cyclization | Functionalized allenynes and amines | Trifluoromethyl-substituted azepin-2-carboxylates nih.gov |
| Ru(II) | Olefin Cross-Metathesis/Hydrogenation/Reductive Amination | Cyclic α-allyl-β-oxoesters and acrylonitrile | Annulated azepane scaffolds chemistryviews.orgresearchgate.netchemistryviews.org |
| Ru(II) | Diol-Diamine Coupling | Diols and diamines | Diazepanes researchgate.net |
| Ru | C-H Activation/Cross-Coupling | Cyclic enamides and boronic acids | α-Aryl and alkenyl azepane derivatives nih.gov |
In recent years, organocatalysis and other metal-free methodologies have emerged as powerful alternatives to transition metal-catalyzed reactions, often offering milder reaction conditions and avoiding contamination of products with metal residues.
Organocatalytic Synthesis: The first enantioselective organocatalyzed domino synthesis of azepane moieties has been reported. rsc.org This "temporary-bridge" strategy involves the annulation of α-ketoamides with enals, leading to oxygen-bridged azepanes that can be further transformed into optically active azepanone, azepanol, or azepanedione derivatives. rsc.org This approach circumvents the challenges associated with direct cyclization to form medium-sized rings. rsc.org
Metal-Free Methodologies: Several metal-free approaches for the synthesis of azepine and benzo[b]azepine rings have been developed. One such method involves the oxidative ring expansion of hydroquinolines with trimethylsilyldiazomethane (TMSCHN₂) to access benzo[b]azepines under mild, metal-free conditions. nih.govacs.org Another practical and efficient protocol for the rapid access to azepines is the ring expansion of easily accessible amino acid derivatives under mild, catalyst- and additive-free conditions. rsc.org Furthermore, a photochemical dearomative ring expansion of nitroarenes, mediated by blue light at room temperature, can transform a six-membered benzenoid framework into a seven-membered ring system, which upon hydrogenolysis, provides polysubstituted azepanes. nih.govresearchgate.net
The table below highlights some organocatalytic and metal-free methods for azepane synthesis.
| Method | Key Reaction | Starting Materials | Product |
| Organocatalysis | Domino Annulation | α-ketoamides and enals | Oxygen-bridged azepanes rsc.org |
| Metal-Free | Oxidative Ring Expansion | Hydroquinolines and TMSCHN₂ | Benzo[b]azepines nih.govacs.org |
| Metal-Free | Ring Expansion | Amino acid derivatives | Densely functionalized azepines rsc.org |
| Metal-Free | Photochemical Dearomative Ring Expansion | Nitroarenes | Polysubstituted azepanes nih.govresearchgate.net |
Reactivity and Mechanistic Studies of Methyl Azepane 4 Carboxylate
Reactions Involving the Carboxylate Moiety
The methyl ester group of methyl azepane-4-carboxylate is susceptible to nucleophilic acyl substitution reactions, enabling its conversion into a variety of other functional groups.
Ester Hydrolysis and Transesterification
The hydrolysis of the methyl ester to the corresponding carboxylic acid, azepane-4-carboxylic acid, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol (B129727), yields the carboxylic acid. This process is reversible, and the equilibrium can be driven towards the product by using a large excess of water.
Mechanism of Acid-Catalyzed Ester Hydrolysis
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination: The protonated methanol molecule is eliminated as a leaving group.
Deprotonation: The final carboxylic acid is formed upon deprotonation.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, forming the carboxylic acid. The reaction is effectively irreversible due to the final deprotonation of the carboxylic acid by the strong base.
Transesterification:
Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is often facilitated by using the reactant alcohol as the solvent to shift the equilibrium towards the desired product. For instance, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl azepane-4-carboxylate and methanol.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | Azepane-4-carboxylic acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium azepane-4-carboxylate |
| Transesterification | R'OH, H⁺ or RO⁻ (cat.) | Alkyl azepane-4-carboxylate |
Derivatization to Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The carboxylate moiety can be readily converted into a range of other carboxylic acid derivatives, most notably amides and hydrazides.
Amide Formation:
The direct reaction of this compound with amines to form amides is generally slow. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid. The resulting azepane-4-carboxylic acid can then be coupled with a primary or secondary amine using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the corresponding amide.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with an amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, readily affords the desired amide.
Hydrazide Formation:
Hydrazides are valuable synthetic intermediates and can be prepared by the reaction of this compound with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303). This reaction, known as hydrazinolysis, is typically carried out by heating the ester with hydrazine hydrate, often in an alcoholic solvent. The greater nucleophilicity of hydrazine compared to water or simple alcohols allows for the efficient conversion to the corresponding hydrazide, azepane-4-carbohydrazide.
| Derivative | Synthetic Method | Key Reagents |
| Amide | 1. Hydrolysis to acid 2. Amide coupling | 1. NaOH or H⁺ 2. Amine, DCC/EDC |
| Amide | 1. Hydrolysis to acid 2. Acyl chloride formation 3. Amination | 1. NaOH or H⁺ 2. SOCl₂ 3. Amine, Base |
| Hydrazide | Hydrazinolysis of ester | Hydrazine hydrate (N₂H₄·H₂O) |
Reactivity of the Azepane Nitrogen
The secondary amine nitrogen in the azepane ring is a nucleophilic and basic center, making it amenable to a variety of reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation:
The nitrogen atom can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction typically proceeds via an Sₙ2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent can influence the reaction rate and selectivity, with common choices including potassium carbonate in a polar aprotic solvent like DMF. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation.
N-Acylation:
N-acylation of the azepane nitrogen is readily achieved by reaction with acylating agents such as acid chlorides or acid anhydrides. The reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This reaction leads to the formation of N-acylazepane derivatives, which are amides.
Illustrative N-Substitution Reactions
| Reaction | Electrophile | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl azepane |
Protonation Equilibria and Salt Formation
As a secondary amine, the nitrogen atom of this compound is basic and can be protonated by acids to form an ammonium (B1175870) salt. The hydrochloride salt is a common form in which this compound is stored and handled. The equilibrium of this protonation is dependent on the pH of the solution. The pKa of the conjugate acid of a similar cyclic amine, piperidine, is approximately 11.2, suggesting that the azepane nitrogen will be protonated in acidic to neutral solutions.
The formation of a stable, crystalline salt can be advantageous for purification and handling of the compound.
Advanced Oxidations and Reductions of Ring and Side Chains
The reactivity of this compound towards oxidative and reductive transformations is a critical aspect of its chemical profile, influencing its application in synthetic chemistry. While specific studies on advanced oxidation of this compound are not extensively documented in publicly available literature, general principles of amine and ester chemistry, along with studies on related azepane derivatives, provide a framework for understanding its potential behavior.
Oxidation:
The secondary amine within the azepane ring is susceptible to oxidation. Treatment of N-substituted dibenz[b,f]azepines with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) has been shown to yield the corresponding N-oxides. While this specific reaction has not been reported for this compound, it is plausible that the nitrogen atom in the azepane ring could be oxidized to an N-oxide under similar conditions. The ester functionality is generally stable to such oxidizing agents.
More vigorous oxidation could potentially lead to ring-opening or the formation of lactams. For instance, the oxidation of some substituted 3H-azepines with selenium dioxide has been shown to yield various products, including ring-cleaved compounds and 2H-azepin-2-ones (azatropone derivatives). However, the saturated nature of the azepane ring in this compound would likely require harsher conditions for such transformations.
Reduction:
The reduction of the methyl ester side chain in this compound can be achieved using powerful reducing agents. Lithium aluminium hydride (LiAlH4) is a common reagent for the reduction of esters to primary alcohols. ucalgary.ca This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the alcohol. Therefore, treatment of this compound with LiAlH4 is expected to yield (azepan-4-yl)methanol. For more controlled reductions to the aldehyde, a less reactive and sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures might be employed. chemistrysteps.com
The azepane ring itself is generally stable to reduction under standard conditions for ester reduction. However, catalytic hydrogenation can be employed to reduce unsaturated azepine rings or other reducible functional groups that might be present in more complex derivatives. For instance, the catalytic hydrogenation of certain azepine derivatives using palladium catalysts has been reported. rsc.orgwikipedia.org In the context of this compound, which already possesses a saturated ring, catalytic hydrogenation would not alter the core azepane structure but could be relevant in the synthesis of this compound from an unsaturated precursor.
A summary of potential advanced oxidation and reduction reactions is presented below:
| Reaction Type | Reagent/Catalyst | Potential Product(s) | Notes |
| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Methyl 1-oxidoazepane-4-carboxylate (N-oxide) | Based on reactivity of related N-substituted azepines. |
| Selenium Dioxide (SeO2) | Ring-opened products, Lactams | Requires harsh conditions for a saturated ring. | |
| Reduction | Lithium Aluminium Hydride (LiAlH4) | (Azepan-4-yl)methanol | Standard reduction of the ester to a primary alcohol. |
| Diisobutylaluminium Hydride (DIBAL-H) | Azepane-4-carbaldehyde | Potential for partial reduction of the ester to an aldehyde. | |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | No reaction on the saturated ring | Relevant for the synthesis from unsaturated precursors. |
Pericyclic Reactions and Intramolecular Rearrangements
The saturated nature of the azepane ring in this compound limits its direct participation in pericyclic reactions, which typically require conjugated π-systems. However, derivatives of this compound, particularly those with unsaturation introduced into the ring or on its substituents, can undergo such transformations.
Pericyclic Reactions:
Pericyclic reactions, such as Diels-Alder and electrocyclizations, are characteristic of unsaturated cyclic systems like azepines. For example, enantiomerically pure 2,3-dihydro-1H-azepines have been shown to undergo highly stereoselective [4+2] cycloaddition reactions (hetero-Diels-Alder reactions) with heterodienophiles. rsc.org The azepine ring in these cases acts as the diene component. While this compound itself cannot act as a diene, its unsaturated analogues could potentially participate in such cycloadditions, offering a pathway to complex bicyclic structures.
Intramolecular Rearrangements:
Sigmatropic rearrangements, a class of pericyclic reactions, involve the migration of a σ-bond. The Cope and Claisen rearrangements are well-known wikipedia.orgwikipedia.org-sigmatropic rearrangements. wikipedia.orgmasterorganicchemistry.com The aza-Cope and aza-Claisen rearrangements are hetero-analogues where a nitrogen atom is part of the rearranging system. wikipedia.org
For a derivative of this compound to undergo an aza-Cope rearrangement, it would require an N-alkenyl substituent, creating a 1,5-diene-like system incorporating the nitrogen atom. The rearrangement would then proceed through a cyclic transition state to yield a rearranged product. The driving force for such rearrangements is often the formation of a more thermodynamically stable isomer. organic-chemistry.org
The aza-Claisen rearrangement would similarly require a specific N-substituted precursor, such as an N-allyl derivative that can form an enolate or enol ether. While there are no specific reports of these rearrangements starting directly from this compound, its secondary amine functionality allows for the introduction of such substituents, opening up the possibility for these transformations.
A hypothetical example of an aza-Cope rearrangement involving a derivative of this compound is outlined in the table below.
| Rearrangement Type | Required Substrate Feature | General Transformation |
| Aza-Cope Rearrangement | N-alkenyl substituent | Migration of the N-alkenyl group to a carbon atom of the azepane ring. |
| Aza-Claisen Rearrangement | N-allyl substituent and enolate formation capability | Formation of a C-C bond between the allyl group and a carbon adjacent to the nitrogen. |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by the presence of two key functional groups: a secondary amine and a methyl ester. These groups dictate its behavior in nucleophilic and electrophilic reactions.
Nucleophilic Reactivity:
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center. This allows for a variety of reactions at the nitrogen atom, including alkylation and acylation.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction proceeds via an SN2 mechanism and leads to the formation of N-alkylated azepane derivatives.
N-Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This is a standard method for protecting the amine functionality or for introducing specific acyl groups. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves a carbamoylation step at the nitrogen of a related aminoester. researchgate.net
Electrophilic Reactivity:
The carbonyl carbon of the methyl ester group is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is characteristic of esters and leads to nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.com
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield azepane-4-carboxylic acid.
Aminolysis: Reaction with amines can lead to the corresponding amides. This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol.
Reduction: As discussed in section 3.4, the ester can be reduced by strong nucleophilic reducing agents like LiAlH4.
The following table summarizes the key nucleophilic and electrophilic reactions of this compound:
| Reaction Type | Reagent | Product Type |
| Nucleophilic (at Nitrogen) | Alkyl Halide (e.g., CH3I) | N-Alkyl Azepane |
| Acyl Chloride (e.g., CH3COCl) | N-Acyl Azepane (Amide) | |
| Electrophilic (at Carbonyl Carbon) | H3O+ or OH- | Carboxylic Acid |
| Amine (e.g., NH3) | Amide | |
| LiAlH4 | Primary Alcohol |
Sophisticated Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl azepane-4-carboxylate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete assignment of all proton and carbon signals can be achieved, providing deep insight into the molecule's conformation and configuration.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the methyl ester group. The chemical shifts of the ring protons are influenced by their proximity to the nitrogen atom and the ester functionality. The protons alpha to the nitrogen (C2 and C7) typically appear at a lower field compared to other methylene (B1212753) protons on the ring. The methine proton at the C4 position, being attached to the same carbon as the carboxylate group, will also have a characteristic chemical shift.
¹³C NMR spectroscopy provides information on each unique carbon environment. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the 170-175 ppm range. The carbons adjacent to the nitrogen (C2 and C7) will also be deshielded relative to the other aliphatic carbons in the ring.
Two-dimensional NMR experiments are crucial for confirming the structure.
COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, allowing for the tracing of the connectivity of protons throughout the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for confirming the placement of the methyl carboxylate group at the C4 position. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the flexible seven-membered azepane ring, which can exist in various forms such as chair, boat, or twist-boat conformations. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -OCH₃ | ~3.7 | ~52 |
| C=O | - | ~175 |
| H-2, H-7 (α to N) | ~2.8 - 3.1 | ~48 - 52 |
| H-3, H-5 (β to N) | ~1.6 - 1.9 | ~28 - 32 |
| H-4 (methine) | ~2.4 - 2.6 | ~40 - 45 |
| H-6 | ~1.5 - 1.8 | ~25 - 29 |
| N-H | Variable, broad | - |
Note: Predicted values are based on data for analogous azepane and methyl carboxylate structures. Actual experimental values may vary depending on solvent and other conditions.
Advanced Mass Spectrometry Techniques, including High-Resolution Mass Spectrometry and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 157.21 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157. The fragmentation of this molecular ion is governed by the presence of the nitrogen atom and the ester group, which direct cleavage pathways.
Common fragmentation patterns for cyclic amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This can lead to the formation of stable iminium ions and the loss of alkyl radicals. For this compound, this could result in the opening of the azepane ring. Another key fragmentation pathway involves the ester group. researchgate.netlibretexts.org Common losses include the methoxy (B1213986) radical (•OCH₃, 31 mass units) to give an acylium ion at m/z 126, or the entire methoxycarbonyl group (•COOCH₃, 59 mass units) to give a fragment at m/z 98. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the m/z value with very high accuracy (typically to four or five decimal places). nih.govresearchgate.net This allows for the determination of the exact elemental formula of the molecular ion and its fragments, confirming the composition C₈H₁₅NO₂. mdpi.com For instance, the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value to confirm the identity of the compound with high confidence. uni.lu
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 157) |
|---|---|---|
| 157 | [C₈H₁₅NO₂]⁺ (Molecular Ion) | - |
| 126 | [M - •OCH₃]⁺ | Methoxy radical (31 u) |
| 98 | [M - •COOCH₃]⁺ | Methoxycarbonyl radical (59 u) |
| 84 | Fragment from ring cleavage (e.g., [C₅H₁₀N]⁺) | C₃H₅O₂ |
| 74 | McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺ | C₆H₁₁N |
Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.
X-Ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles.
This technique would unambiguously establish the conformation of the seven-membered azepane ring. Unlike smaller rings, the azepane ring is highly flexible and can adopt several low-energy conformations, such as the twist-chair, chair, and boat forms. nih.gov X-ray analysis would reveal which of these conformations is preferred in the crystalline state and would detail the precise puckering parameters of the ring. It would also determine the orientation of the methyl carboxylate substituent, specifying whether it occupies an axial or equatorial-like position relative to the mean plane of the ring. rsc.orgacs.org
Furthermore, X-ray crystallography elucidates the supramolecular assembly of the molecules in the crystal lattice. nih.gov It would identify and characterize any intermolecular interactions, such as hydrogen bonds involving the N-H group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. These interactions dictate how the molecules pack together, influencing the physical properties of the solid material, such as melting point and solubility.
Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying the functional groups present in this compound. The spectrum produced is a unique "molecular fingerprint" of the compound. wiley.com
The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. This band may be broadened due to hydrogen bonding.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methylene and methyl groups.
C=O Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected to appear in the range of 1735-1750 cm⁻¹. This is often the most prominent peak in the spectrum.
C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group will likely be observed in the 1150-1250 cm⁻¹ region.
N-H Bend and C-N Stretch: These vibrations typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and contribute to the unique pattern that identifies the compound.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C-C and C-H vibrations of the aliphatic ring may give rise to stronger and more well-defined signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H (secondary amine) | Stretch | 3300 - 3500 | Moderate, often broad |
| C-H (alkane) | Stretch | 2850 - 3000 | Strong |
| C=O (ester) | Stretch | 1735 - 1750 | Very Strong, sharp |
| C-O (ester) | Stretch | 1150 - 1250 | Strong |
| N-H | Bend | 1550 - 1650 | Moderate |
| C-N | Stretch | 1020 - 1220 | Moderate to weak |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict the electronic structure, thermodynamic stability, and chemical reactivity of complex organic molecules like Methyl azepane-4-carboxylate.
Electronic Structure and Stability: Studies on the parent azepane ring using DFT methods like M06-2X and ωB97XD, along with ab initio MP2 calculations, have been performed to elucidate its structural and electronic properties. researchgate.netnih.gov These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. researchgate.net
Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps and Fukui functions are commonly computed to predict reactive sites. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atom's lone pair and the oxygen atoms of the carboxylate group would be regions of high negative potential, while the hydrogen on the nitrogen and the carbonyl carbon would be areas of positive potential. researchgate.net
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. researchgate.netnih.gov These descriptors help in comparing the reactivity of azepane and its derivatives with other cyclic compounds. researchgate.net
| Calculated Property | Method/Functional | Value for Azepane | Reference |
| Strain Energy | M06-2X | 5.69 kcal/mol | nih.gov |
| C-N-C Bond Angle | MP2 | 116.2° | nih.gov |
| Dipole Moment | M06-2X/6-311++G(d,p) | 1.32 D | nih.gov |
| HOMO Energy | M06-2X/6-311++G(d,p) | -7.02 eV | researchgate.net |
| LUMO Energy | M06-2X/6-311++G(d,p) | 5.01 eV | researchgate.net |
| HOMO-LUMO Gap | M06-2X/6-311++G(d,p) | 12.03 eV | researchgate.net |
Note: The data presented is for the parent azepane molecule, which serves as a model for understanding the properties of this compound.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
The seven-membered azepane ring is highly flexible, capable of adopting multiple low-energy conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a powerful method for exploring the vast conformational space of flexible molecules like this compound. mdpi.commdpi.com
Conformational Space Exploration: MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that describe how the positions and velocities of atoms change over time. mdpi.com This allows for the mapping of the potential energy surface and the identification of stable conformers (local minima) and the transition states between them. For the azepane ring, various chair, boat, and twist-chair conformations are possible. The presence of the bulky methyl carboxylate substituent at the C4 position will significantly influence the conformational equilibrium by favoring conformations that minimize steric hindrance. MD simulations can quantify the relative populations of these conformers at a given temperature. mdpi.com
Solvent Effects: The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a solute molecule. frontiersin.org MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions. frontiersin.org In a polar solvent, conformations with a larger dipole moment might be stabilized. For this compound, the solvent can influence the orientation of the methyl carboxylate group and the puckering of the azepane ring. By running simulations in different solvents (e.g., water, methanol (B129727), chloroform), it is possible to predict how the conformational landscape changes, which is crucial for understanding its behavior in different chemical environments. frontiersin.orgresearchgate.net
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Several synthetic routes to azepane derivatives involve ring-closing or ring-expansion reactions. researchgate.netresearchgate.net For instance, the synthesis of azepanes via the ring expansion of piperidines has been investigated computationally. rsc.org Theoretical calculations, such as DFT, can be used to model the proposed reaction steps, calculate the energies of all stationary points (reactants, intermediates, transition states, products), and visualize the geometry of the transition states. acs.org This analysis helps to understand the regiochemistry and stereochemistry of the reaction. For example, in a palladium-catalyzed ring expansion of allylic amines to form azepanes, DFT studies were used to compare the relative energies of the starting material and product, confirming the thermodynamic driving force of the reaction. rsc.org
Such computational modeling can:
Validate proposed mechanisms: By comparing calculated activation energies with experimental reaction rates.
Predict reaction outcomes: By evaluating competing reaction pathways and identifying the one with the lowest activation barrier. acs.org
Guide catalyst and substrate design: By providing insights into the interactions that stabilize the transition state.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be a powerful tool for structure elucidation and characterization. nih.govgithub.io Comparing computationally predicted spectra with experimentally measured spectra serves as a rigorous validation of both the computational method and the proposed molecular structure. nih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.netnih.gov These calculated frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds and can be directly compared to experimental Infrared (IR) and Raman spectra. For the parent azepane molecule, DFT calculations have been used to assign the observed vibrational bands. nih.gov For example, calculated CH bending deformations for azepane were found between 1537–1421 cm⁻¹, and C–C stretching vibrations were observed around 1120 and 1045 cm⁻¹. nih.gov These theoretical assignments are critical for interpreting complex experimental spectra.
| Vibrational Mode (Azepane) | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Reference |
| C-H Bending | 1537 - 1421 | 1400 - 1470 | nih.gov |
| C-C Stretching | 1120, 1045 | 1200 - 1300 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another key application of computational chemistry. github.ioresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For a flexible molecule like this compound, it is necessary to calculate the NMR parameters for all significant low-energy conformers and then compute a Boltzmann-weighted average of the results to accurately reflect the experimentally observed spectrum. github.io This approach is invaluable for assigning complex spectra and determining the relative stereochemistry of the molecule.
Applications of Methyl Azepane 4 Carboxylate As a Synthetic Building Block
Construction of Complex Polycyclic and Heterocyclic Frameworks
The azepane ring system is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. Methyl azepane-4-carboxylate serves as a key starting material for the elaboration of more complex structures that incorporate this seven-membered ring. Synthetic chemists have capitalized on the reactivity of both the secondary amine and the ester functionality to construct fused, bridged, and spirocyclic ring systems.
One common strategy involves the N-functionalization of the azepane ring followed by intramolecular cyclization reactions. For instance, N-alkylation with bifunctional electrophiles can introduce a tether that, upon activation, can react with a nucleophilic center generated from the ester group (e.g., after reduction or conversion to an enolate) to forge a new ring. This approach has been successfully employed in the synthesis of various fused heterocyclic systems where the azepane ring is annulated with other carbo- or heterocyclic rings.
Furthermore, the ester group of this compound can be transformed into a variety of other functional groups, such as amides, aldehydes, or hydroxymethyl groups. These transformations open up new avenues for cyclization reactions. For example, conversion to an N-substituted amide followed by an intramolecular Pictet-Spengler or Bischler-Napieralski reaction can lead to the formation of complex polycyclic indole (B1671886) alkaloid-like structures.
Recent research has also demonstrated the utility of this compound derivatives in cascade reactions, where a series of bond-forming events occur in a single synthetic operation. These elegant strategies allow for the rapid assembly of intricate molecular frameworks from relatively simple starting materials, highlighting the efficiency and power of this synthetic building block.
Synthesis of Conformationally Constrained Scaffolds
The inherent flexibility of the seven-membered azepane ring presents both a challenge and an opportunity in medicinal chemistry and drug design. While this flexibility can be advantageous for binding to biological targets, it can also lead to a loss of binding affinity and selectivity due to the entropic penalty of adopting a specific bioactive conformation. Consequently, the synthesis of conformationally constrained azepane derivatives is of significant interest.
This compound provides a convenient entry point for the introduction of conformational constraints. The carboxylate group at the 4-position can be used as a handle to introduce bulky substituents or to form bridges across the ring, thereby restricting the number of accessible conformations. For example, the synthesis of bicyclic structures by bridging the nitrogen atom with the C4 or C5 position of the azepane ring can lock the seven-membered ring into a more rigid chair or boat-like conformation.
Moreover, the incorporation of the azepane moiety derived from this compound into peptide backbones has been explored as a strategy to induce specific secondary structures. These "azepane-peptides" can act as conformationally restricted mimics of β-turns or other peptide motifs, which are crucial for molecular recognition processes. The ability to control the conformation of these scaffolds is paramount for designing potent and selective therapeutic agents.
Precursor in the Development of Diverse Organic Molecules and Materials
Beyond the synthesis of complex ring systems, this compound is a valuable precursor for a wide range of organic molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. This straightforward derivatization makes it an ideal scaffold for combinatorial chemistry and the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
The secondary amine of the azepane ring offers another site for diversification. It can be acylated, alkylated, or arylated to introduce a wide variety of substituents. This dual functionality allows for the creation of a vast chemical space around the azepane core, enabling the fine-tuning of physicochemical and pharmacological properties.
In the field of materials science, azepane-containing polymers have been investigated for various applications. The ability to polymerize derivatives of this compound, for instance, through ring-opening polymerization of corresponding lactams, allows for the synthesis of novel polymers with potentially interesting thermal and mechanical properties.
Utilization in Stereocontrolled Synthesis of Advanced Intermediates
The stereochemical control in the synthesis of azepane derivatives is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. While this compound itself is achiral, its derivatives can be readily engaged in stereoselective reactions to generate chiral products.
The introduction of a chiral auxiliary on the nitrogen atom can direct the stereochemical outcome of reactions at the α-carbon to the ester group. For instance, the diastereoselective alkylation of the enolate derived from an N-chiral auxiliary-substituted azepane-4-carboxylate can provide access to enantioenriched products. Subsequent removal of the chiral auxiliary then affords the desired chiral azepane derivative.
Q & A
Q. What are the optimal synthetic conditions for Methyl azepane-4-carboxylate to ensure high yield and purity?
The synthesis typically involves reacting azepane derivatives with methyl chloroformate in the presence of a base (e.g., triethylamine) under controlled temperature (0–5°C) and inert atmosphere (N₂/Ar). Automated systems in industrial settings monitor parameters like pH, temperature, and reaction time to optimize reproducibility. Key metrics include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm the ester group (COOCH₃ at ~3.6 ppm) and azepane ring protons (δ 1.5–2.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (291.34 g/mol).
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-O (1250 cm⁻¹). Data should be cross-validated with computational tools (e.g., Gaussian for IR peak prediction) .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
The compound undergoes:
- Hydrolysis : Conversion to carboxylic acids using LiOH/H₂O.
- Reduction : LiAlH₄ reduces the ester to a primary alcohol.
- Substitution : Reaction with amines to form amides (e.g., coupling with EDCI/HOBt). These reactions enable diversification for structure-activity relationship (SAR) studies in drug discovery .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters resolve conformational flexibility in the azepane ring?
The Cremer-Pople method defines ring puckering using amplitude (𝑞) and phase (𝜃) coordinates derived from atomic displacements perpendicular to the mean ring plane. For this compound:
Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?
Contradictions often arise from solvent effects or improper DFT functional selection. Mitigation strategies include:
Q. What challenges arise in refining the crystal structure of this compound using SHELX?
Common issues include:
Q. What strategies enhance the biological activity screening of this compound derivatives?
Employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
